molecular formula C11H16N2O B7975442 4-(Cyclopentylmethoxy)pyridin-2-amine

4-(Cyclopentylmethoxy)pyridin-2-amine

Cat. No.: B7975442
M. Wt: 192.26 g/mol
InChI Key: WAKHGGQLKMZIKS-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethoxy)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a cyclopentylmethoxy group at the 4-position and an amine group at the 2-position. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethoxy)pyridin-2-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxypyridine, which serves as the starting material.

    Methoxylation: The hydroxyl group at the 4-position of the pyridine ring is converted to a methoxy group using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate.

    Cyclopentylation: The methoxy group is then substituted with a cyclopentyl group through a nucleophilic substitution reaction. This can be achieved using cyclopentyl bromide or cyclopentyl chloride in the presence of a strong base like sodium hydride.

    Amination: Finally, the amine group is introduced at the 2-position of the pyridine ring through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylmethoxy)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine groups can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Cyclopentyl bromide, sodium hydride, ammonia.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-(Cyclopentylmethoxy)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

    Biological Studies: It serves as a probe in biological studies to investigate the role of pyridine derivatives in cellular processes and enzyme interactions.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Agrochemicals: It is utilized in the synthesis of agrochemical agents, including herbicides and insecticides, to enhance their efficacy and selectivity.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes and receptors involved in neurological and inflammatory pathways.

    Pathways Involved: It modulates the activity of enzymes like cyclooxygenase and receptors such as nicotinic acetylcholine receptors, leading to altered cellular responses and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridin-2-amine: Similar structure but lacks the cyclopentyl group.

    4-(Cyclohexylmethoxy)pyridin-2-amine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    4-(Cyclopentylmethoxy)pyridine: Similar structure but lacks the amine group at the 2-position.

Uniqueness

4-(Cyclopentylmethoxy)pyridin-2-amine is unique due to the presence of both the cyclopentylmethoxy group and the amine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(cyclopentylmethoxy)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-11-7-10(5-6-13-11)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKHGGQLKMZIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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